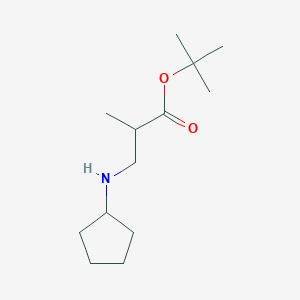![molecular formula C14H29NO3 B6340292 tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate CAS No. 1221341-94-1](/img/structure/B6340292.png)
tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate (also known as tert-Butyl 2-methyl-3-aminopropionate) is a short-chain amide derivative of tert-butanol. It is a colorless, volatile, and flammable liquid with a strong, unpleasant odor. It is a widely used reagent in organic synthesis and is used in the production of a variety of chemicals. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
Tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is a short-chain amide derivative of tert-butanol. It acts as a nucleophilic reagent in organic synthesis, forming a covalent bond with a nucleophilic atom or group. It is also used in the synthesis of polymers, where it acts as a catalyst.
Biochemical and Physiological Effects
Tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is a short-chain amide derivative of tert-butanol. It is not known to have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is a widely used reagent in organic synthesis, and it has several advantages and limitations for lab experiments. One advantage is its volatility, which allows it to be easily evaporated and collected for reuse. It is also relatively inexpensive and readily available. The main limitation is its strong, unpleasant odor, which can be difficult to remove from the laboratory.
Zukünftige Richtungen
There are several potential future directions for the use of tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate. It could be used as a catalyst in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It could also be used as a solvent in the extraction of essential oils, or as an intermediate in the synthesis of other organic compounds. Additionally, it could be used as a reagent in the synthesis of polymers or as a catalyst in the synthesis of polyurethane foams. Finally, it could be used as a reagent in the synthesis of nanomaterials, such as carbon nanotubes.
Synthesemethoden
Tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate can be synthesized from tert-butanol and propanoic acid via a two-step reaction. In the first step, tert-butanol is reacted with propanoic acid in the presence of an acid catalyst to form tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoic acid. In the second step, the acid is reacted with an amine to form tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate has a wide range of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of polymers and as a solvent in the extraction of essential oils. It is also used in the production of polyurethane foams and as an intermediate in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-3-(3-propan-2-yloxypropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3/c1-11(2)17-9-7-8-15-10-12(3)13(16)18-14(4,5)6/h11-12,15H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDMCCDOPTTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)
![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)
![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)
![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)
![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)